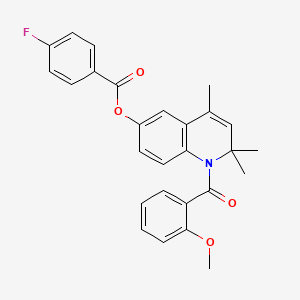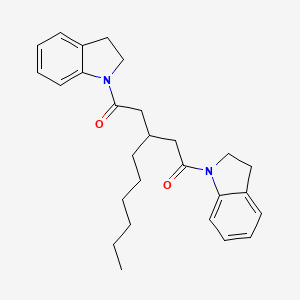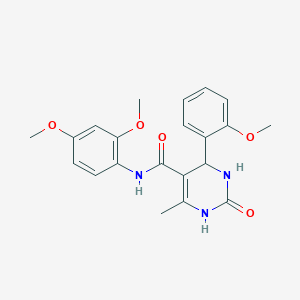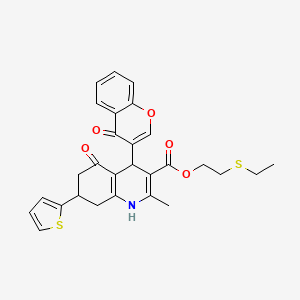![molecular formula C21H16Cl2N4O2S B11635657 4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11635657.png)
4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its quinoxaline core, which is substituted with a 4-chlorophenylamino group and a benzene-1-sulfonamide group
准备方法
The synthesis of 4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 4-Chlorophenylamino Group: The amino group is introduced through a nucleophilic substitution reaction, where the quinoxaline core reacts with 4-chloroaniline in the presence of a suitable base.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
化学反应分析
4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoxaline ring, resulting in the formation of amines or reduced quinoxaline derivatives.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
作用机制
The mechanism of action of 4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, modulating their signaling pathways and leading to changes in cellular functions.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer properties.
相似化合物的比较
4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline core and may exhibit similar biological activities, but differ in their substituents and overall structure.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties. The presence of different substituents can lead to variations in their activity and specificity.
Chlorinated Aromatic Compounds:
The uniqueness of 4-CHLORO-N-{3-[(4-CHLOROPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
属性
分子式 |
C21H16Cl2N4O2S |
|---|---|
分子量 |
459.3 g/mol |
IUPAC 名称 |
4-chloro-N-[3-(4-chloroanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-13-2-11-18-19(12-13)26-20(24-16-7-3-14(22)4-8-16)21(25-18)27-30(28,29)17-9-5-15(23)6-10-17/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI 键 |
KCUNDWXAEXGZLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)
![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)
![2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B11635629.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)

![Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)

